molecular formula C12H18ClN3O2 B2398327 5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415539-52-3

5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2398327
CAS No.: 2415539-52-3
M. Wt: 271.75
InChI Key: UGWSBPBLBWHJEJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidine moiety substituted with a 2-methoxyethyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under appropriate conditions.

    Chlorination: The pyrimidine ring is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Coupling Reaction: The piperidine intermediate is then coupled with the chlorinated pyrimidine ring using a suitable base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Secondary amines.

    Hydrolysis Products: Corresponding pyrimidine and piperidine derivatives.

Scientific Research Applications

5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe for investigating cellular pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[1-(2-hydroxyethyl)piperidin-4-yl]oxypyrimidine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    5-Chloro-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    5-Chloro-2-[1-(2-methylpiperidin-4-yl]oxypyrimidine: Similar structure but with a methyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine imparts unique physicochemical properties, such as increased solubility and specific interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

5-chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-17-7-6-16-4-2-11(3-5-16)18-12-14-8-10(13)9-15-12/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWSBPBLBWHJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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